molecular formula C18H15F3N2O2 B13723345 2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide

2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide

Cat. No.: B13723345
M. Wt: 348.3 g/mol
InChI Key: BHAHIQQXOFJEKR-DBDLLCSWSA-N
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Description

2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with acetyl chloride in the presence of a base to form the acetylated product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and bioavailability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

(Z)-3-hydroxy-N-phenyl-2-[[3-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide

InChI

InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-14-7-3-2-4-8-14)11-22-15-9-5-6-13(10-15)18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12-,22-11?

InChI Key

BHAHIQQXOFJEKR-DBDLLCSWSA-N

Isomeric SMILES

C/C(=C(\C=NC1=CC=CC(=C1)C(F)(F)F)/C(=O)NC2=CC=CC=C2)/O

Canonical SMILES

CC(=C(C=NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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